molecular formula C20H15NO B187665 3,3-Diphenyloxindole CAS No. 1922-79-8

3,3-Diphenyloxindole

Cat. No.: B187665
CAS No.: 1922-79-8
M. Wt: 285.3 g/mol
InChI Key: KLAWNELUVVBFGB-UHFFFAOYSA-N
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Description

3,3-Diphenyloxindole (C20H15NO) is a bicyclic aromatic compound featuring an oxindole core substituted with two phenyl groups at the 3-position. Its synthesis typically involves superacid-catalyzed Friedel-Crafts alkylation of isatin with benzene derivatives . For example, reacting isatin with excess benzene in trifluoromethanesulfonic acid (TFSA) at 0°C yields this compound in high purity . The compound exhibits notable stability under alkaline conditions due to its electronic structure, with a calculated LUMO energy of −1.125 eV for the deprotonated form, making it resistant to hydroxide ion attack .

Properties

CAS No.

1922-79-8

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

3,3-diphenyl-1H-indol-2-one

InChI

InChI=1S/C20H15NO/c22-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-19/h1-14H,(H,21,22)

InChI Key

KLAWNELUVVBFGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxindole Derivatives

(a) 3-Hydroxy-3-acetonyloxindole (C11H11NO3)
  • Structure : Features a hydroxy and acetonyl group at the 3-position instead of phenyl groups.
  • Synthesis : Prepared via reactions of indolin-2-ones with α-substituted ketones .
  • Properties : Lower thermal stability compared to 3,3-diphenyloxindole due to the absence of aromatic stabilization.
(b) Dioxindole (C8H7NO2)
  • Structure : Contains two oxygen atoms in the indole ring.
  • Reactivity : More prone to oxidation and nucleophilic attack due to higher electron density at the 3-position .
(c) 3,3-Diphenylhydroxindole
  • Structure : Hydroxylated analog of this compound.
  • Alkaline Stability : LUMO energy of −0.692 eV (deprotonated form), less stable than this compound (−1.125 eV) due to weaker electron-withdrawing effects .

Functional Analogs

(a) 2-Phenylbenzimidazole
  • Structure : Benzimidazole core with a phenyl substituent.
  • Alkaline Stability : Lower LUMO energy (−1.943 eV for deprotonated anion) compared to this compound, leading to higher susceptibility to OH<sup>−</sup> attack .
(b) 2,3-Diphenylindole
  • Structure : Indole with phenyl groups at positions 2 and 3.
  • Reactivity : Undergoes nitration to yield this compound as a side product, highlighting its lower synthetic specificity .

Comparative Data Tables

Table 1. Structural and Functional Properties

Compound Molecular Weight (g/mol) Key Substituents Alkaline Stability (LUMO, eV) Applications
This compound 285.34 3,3-diphenyl −1.125 Anticancer, AEM membranes
3-Hydroxy-3-acetonyloxindole 201.22 3-hydroxy, 3-acetonyl Not reported Organic synthesis
2-Phenylbenzimidazole 194.24 2-phenyl −1.943 Fuel cells

Key Research Findings

  • Alkaline Stability : this compound outperforms benzimidazole analogs due to its higher LUMO energy, reducing electron-deficient sites for OH<sup>−</sup> attack .
  • Thermal Stability : Thermal conversion of α,α-diphenylacetanilide to this compound at 230°C confirms its robustness under extreme conditions .
  • Biological Activity : Substituent optimization (e.g., o-hydroxy groups) enhances antiproliferative effects by 2–3× compared to unsubstituted analogs .

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